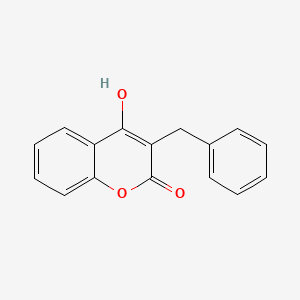

4-Hydroxy-3-benzylcoumarin

概要

説明

準備方法

合成経路と反応条件

3-ベンジル-4-ヒドロキシ-2H-クロメン-2-オンの合成は、いくつかの方法で達成できます。 一般的な方法の1つは、ペーヒマン縮合反応であり、この反応では、フェノール類が酸触媒の存在下でβ-ケトエステルと反応します . この方法では、濃硫酸やトリフルオロ酢酸などの均一系触媒と、カチオン交換樹脂やゼオライトなどの不均一系触媒の両方を使用します .

工業的生産方法

3-ベンジル-4-ヒドロキシ-2H-クロメン-2-オンの工業的生産は、通常、収率と純度を高く保つために最適化された反応条件を使用して、大規模な合成を行います。 連続フロー反応器と自動化システムを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

3-ベンジル-4-ヒドロキシ-2H-クロメン-2-オンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな置換クマリン、ジヒドロクマリン、キノン誘導体などがあります .

科学研究への応用

3-ベンジル-4-ヒドロキシ-2H-クロメン-2-オンは、以下を含む広範囲の科学研究への応用があります。

科学的研究の応用

3-Benzyl-4-hydroxy-2H-chromen-2-one has a wide range of scientific research applications, including:

作用機序

3-ベンジル-4-ヒドロキシ-2H-クロメン-2-オンの作用機序は、さまざまな分子標的や経路との相互作用を伴います。 この化合物は、酵素を阻害し、受容体の活性を調節し、細胞シグナル伝達経路を干渉することができます . その抗酸化特性は、フリーラジカルを捕捉し、酸化ストレスを軽減するのに役立ちます .

類似の化合物との比較

3-ベンジル-4-ヒドロキシ-2H-クロメン-2-オンは、以下のような他のクマリン誘導体と比較することができます。

4-ヒドロキシクマリン: 抗凝固作用で知られており、ワルファリンなどの薬剤で使用されています.

7-ヒドロキシクマリン: 強い蛍光を示し、生化学アッセイで使用されます.

6-メチルクマリン: その心地よい香りのために、香料業界で使用されています.

3-ベンジル-4-ヒドロキシ-2H-クロメン-2-オンの独自性は、その特定の構造的特徴と、さまざまな分野で提供される多様な用途にあります .

類似化合物との比較

3-Benzyl-4-hydroxy-2H-chromen-2-one can be compared with other coumarin derivatives such as:

4-Hydroxycoumarin: Known for its anticoagulant properties and use in medications like warfarin.

7-Hydroxycoumarin: Exhibits strong fluorescence and is used in biochemical assays.

6-Methylcoumarin: Used in the fragrance industry for its pleasant odor.

The uniqueness of 3-Benzyl-4-hydroxy-2H-chromen-2-one lies in its specific structural features and the diverse range of applications it offers in various fields .

生物活性

4-Hydroxy-3-benzylcoumarin (C16H12O3) is a coumarin derivative that has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to the coumarin core, which contributes to its unique biological properties. The molecular structure is characterized by the presence of hydroxyl and carbonyl functional groups, which are crucial for its interaction with biological targets.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways, particularly the RAF/MEK/ERK pathway. In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation effectively.

- Case Study : A study reported that this compound derivatives displayed significant cytotoxic effects against human tumor cell lines, with some compounds achieving IC50 values as low as 54.57 nM in MEK1 binding assays .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that this compound exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

- Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

3. Antioxidant Properties

The antioxidant activity of this compound has been documented, indicating its potential in combating oxidative stress-related diseases. The compound can scavenge free radicals and inhibit lipid peroxidation, contributing to cellular protection.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and inflammation.

- Signaling Pathway Modulation : It modulates pathways such as ERK, which is crucial for cell survival and proliferation.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, thereby limiting tumor growth.

Comparative Pharmacological Studies

A comparative analysis of various coumarin derivatives indicates that modifications at specific positions on the coumarin ring can enhance biological activity. For instance, substituents at the para-position of the benzyl group significantly affect anticoagulant and anticancer activities .

特性

IUPAC Name |

3-benzyl-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIVRFFWQSJCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715769 | |

| Record name | 3-Benzyl-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15074-18-7 | |

| Record name | 3-Benzyl-4-hydroxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15074-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-benzylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015074187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyl-4-hydroxy-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-BENZYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV6AJ39594 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。